molecular formula C21H23ClN2O3 B267461 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B267461
M. Wt: 386.9 g/mol
InChI Key: WYJREVIWGARHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as L-765,314, is a compound that belongs to the class of selective and non-peptide antagonists of the neurokinin-1 receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide works by selectively blocking the neurokinin-1 receptor, which is involved in the regulation of various physiological and pathological processes, including pain perception, inflammation, and stress response.
Biochemical and Physiological Effects:
The blockade of the neurokinin-1 receptor by 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide leads to a reduction in the release of various neurotransmitters and neuropeptides, including substance P, which is involved in pain perception and inflammation. It has also been shown to reduce the release of corticotropin-releasing hormone, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has several advantages for laboratory experiments, including its high selectivity and potency for the neurokinin-1 receptor. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, including its potential use in combination with other drugs for the treatment of various disorders, including cancer. It may also have potential as a tool for studying the role of the neurokinin-1 receptor in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 4-nitrophenylacetic acid, followed by reduction and coupling with 1-pyrrolidinecarboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. It has been shown to have potential in the treatment of various disorders, including depression, anxiety, and substance abuse.

properties

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H23ClN2O3/c1-14-11-18(12-15(2)20(14)22)27-13-19(25)23-17-7-5-16(6-8-17)21(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,25)

InChI Key

WYJREVIWGARHOR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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